molecular formula C8H8ClN3O B3030527 Azetidin-1-yl(5-chloropyrazin-2-yl)methanone CAS No. 915948-98-0

Azetidin-1-yl(5-chloropyrazin-2-yl)methanone

Cat. No. B3030527
Key on ui cas rn: 915948-98-0
M. Wt: 197.62
InChI Key: WIFSSWYPPHSSIV-UHFFFAOYSA-N
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Patent
US07977328B2

Procedure details

Oxalyl chloride (1.55 mL, 17.48 mmol), followed by DMF (2 drops), was added to a mixture of 5-chloropyrazine-2-carboxylic acid (2.31 g, 14.57 mmol) in DCM (40 mL). The reaction was stirred at RT for 2 hours after which time the volatiles were removed in vacuo. The residue was taken up DCM (40 mL) and azetidine (1.08 mL, 16.03 mmol) and triethylamine (4.46 mL, 32.06 mmol) added. The mixture was stirred at RT for 72 hours. The volatiles were removed in vacuo and ethyl acetate (100 mL) added to the residue. The organics were washed with water (100 mL), citric acid (50 mL), saturated sodium bicarbonate solution (50 mL), brine (50 mL), dried (MgSO4), filtered and the solvent removed in vacuo to give a yellow solid. The residue was chromatographed on silica, eluting with a gradient of 50-100% ethyl acetate in iso-hexane, to give the desired compound as a yellow solid (2.38 g). 1H NMR δ (CDCl3): 2.35-2.42 (2H, m), 4.26 (2H, t), 4.67 (2H, t), 8.52 (1H, d), 9.09 (1H, d); m/z 198 (M+H)+.
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three
Quantity
4.46 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[N:9]=[CH:10][C:11]([C:14]([OH:16])=O)=[N:12][CH:13]=1.[NH:17]1[CH2:20][CH2:19][CH2:18]1.C(N(CC)CC)C>CN(C=O)C.C(Cl)Cl>[N:17]1([C:14]([C:11]2[CH:10]=[N:9][C:8]([Cl:7])=[CH:13][N:12]=2)=[O:16])[CH2:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
1.55 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
2.31 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.08 mL
Type
reactant
Smiles
N1CCC1
Step Four
Name
Quantity
4.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 hours after which time the volatiles
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed in vacuo
ADDITION
Type
ADDITION
Details
added
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo and ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
added to the residue
WASH
Type
WASH
Details
The organics were washed with water (100 mL), citric acid (50 mL), saturated sodium bicarbonate solution (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with a gradient of 50-100% ethyl acetate in iso-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCC1)C(=O)C1=NC=C(N=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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